Copper bleomycin

Description

Systematic IUPAC Name and Molecular Formula

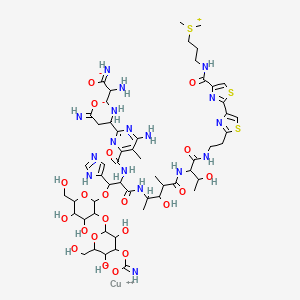

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for organometallic complexes. According to PubChem database records, the complete IUPAC name for this compound is copper;3-[4-amino-6-[[1-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-(C-oxidocarbonimidoyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]carbamoyl]-5-methylpyrimidin-2-yl]-3-[(2-amino-3-imino-3-oxidopropyl)amino]propanimidate.

The molecular formula for this compound is C55H81CuN17O21S3, reflecting the complex glycopeptide structure with incorporated copper ion. This formula indicates the presence of fifty-five carbon atoms, eighty-one hydrogen atoms, one copper atom, seventeen nitrogen atoms, twenty-one oxygen atoms, and three sulfur atoms. The molecular weight of this complex has been determined to be 1476.1 grams per mole.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C55H81CuN17O21S3 |

| Molecular Weight | 1476.1 g/mol |

| Elemental Composition | C: 55, H: 81, Cu: 1, N: 17, O: 21, S: 3 |

The structural complexity of this compound arises from its derivation from demethylbleomycin A2 sulfate, which serves as the parent compound. Structural studies have revealed that copper coordination involves specific binding sites within the bleomycin framework, particularly the beta-aminoalaninamide and pyrimidinyl moieties, and possibly the imidazole group. The copper ion in this complex exhibits coordination geometries that differ significantly from those observed in iron-bleomycin complexes.

CAS Registry Number and PubChem CID

The Chemical Abstracts Service Registry Number for this compound is 71794-63-3. This unique identifier provides unambiguous identification of the compound within chemical databases and regulatory frameworks worldwide. The CAS Registry Number system ensures consistent identification regardless of variations in nomenclature or synonyms used in different scientific contexts.

In the PubChem database, this compound is assigned the Compound Identification Number 124115. This PubChem CID serves as a primary identifier within the National Center for Biotechnology Information chemical information system. The PubChem record provides comprehensive structural, physical, and chemical property data for this compound, including detailed molecular structure representations and calculated descriptors.

| Database | Identifier | Additional Information |

|---|---|---|

| Chemical Abstracts Service | 71794-63-3 | Primary CAS Registry Number |

| PubChem | CID 124115 | NCBI chemical database identifier |

| Parent Compound | CID 84068 | Demethylbleomycin A2 sulfate |

The relationship between this compound and its parent compound is documented through PubChem's hierarchical structure system, which identifies demethylbleomycin A2 sulfate (CID 84068) as the parent compound. This relationship provides important context for understanding the structural modifications that occur upon copper coordination.

Additional database identifiers include the InChI Key OPSYKRSMSZOFSX-UHFFFAOYSA-L, which provides a standardized molecular structure representation. These various identifier systems work together to ensure accurate chemical identification across different research and commercial platforms. The consistent use of these identifiers facilitates data integration and comparison across multiple scientific studies and databases.

Properties

CAS No. |

71794-63-3 |

|---|---|

Molecular Formula |

C55H81CuN17O21S3 |

Molecular Weight |

1476.1 g/mol |

IUPAC Name |

copper;3-[4-amino-6-[[1-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-(C-oxidocarbonimidoyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]carbamoyl]-5-methylpyrimidin-2-yl]-3-[(2-amino-3-imino-3-oxidopropyl)amino]propanimidate |

InChI |

InChI=1S/C55H83N17O21S3.Cu/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);/q;+2/p-2 |

InChI Key |

OPSYKRSMSZOFSX-UHFFFAOYSA-L |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cu+2] |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cu+2] |

Synonyms |

leomycin copper chelate bleomycin Cu copper bleomycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron-Bleomycin (Fe-BLM)

Fe-BLM is the in vivo active form of bleomycin. Unlike Cu-BLM, Fe(II)-BLM directly mediates DNA strand scission via hydroxyl radical (•OH) generation through Fenton chemistry. Key differences include:

- DNA Binding Affinity : Fe-BLM binds DNA with higher affinity (equilibrium constant K = 4.4 × 10⁵/mol) compared to Cu-BLM (K = 6.8 × 10⁵/mol for metal-free BLM) .

- Redox Activity : Fe-BLM is redox-active, while Cu-BLM’s role in DNA cleavage is debated. Some studies suggest Cu-BLM is inactive , whereas others demonstrate Cu²⁺-BLM induces double-strand breaks (DSBs) under specific conditions .

- Therapeutic Relevance : Fe-BLM is the primary therapeutic agent, while Cu-BLM serves as a biosynthetic intermediate and analytical standard .

Cobalt-Bleomycin (Co-BLM)

Co(III)-BLM is a stable analog used to study bleomycin’s DNA interaction. Key distinctions:

- Structure : Co-BLM adopts a distorted octahedral geometry, with the hydroperoxide ligand critical for DNA cleavage .

- DNA Interaction : Co-BLM binds DNA via partial intercalation, similar to Cu-BLM, but exhibits reduced sequence specificity .

- Application : Co-BLM is primarily a research tool for crystallographic and mechanistic studies .

Platinum- and Palladium-Bleomycin (Pt/Pd-BLM)

Pt(II) and Pd(II) form complexes with bleomycin under physiological conditions. Comparisons include:

- Coordination Chemistry : Both metals bind BLM’s metal-binding domain similarly to Cu²⁺, but Pt-BLM shows higher stability .

- Antitumor Activity : Pt-BLM and Pd-BLM lack the redox activity of Cu/Fe-BLM, rendering them less effective in DNA cleavage .

Phleomycin and Zorbamycin

Phleomycin, a bleomycin analog, shares structural similarities but exhibits distinct DNA sequence preferences:

- DNA Binding : Phleomycin favors GC-rich regions, while Cu-BLM targets GT/GC sequences .

- Metal Dependence : Phleomycin’s activity is metal-independent, unlike bleomycin’s Cu/Fe requirement .

Data Tables

Table 1: Comparative Analysis of Metallobleomycins

Table 2: Structural and Functional Comparison

Key Research Findings and Controversies

- Cu-BLM’s Role in DNA Cleavage : While early studies claimed Cu-BLM is inactive , recent work demonstrates Cu²⁺-BLM induces DSBs in the presence of molecular oxygen . This discrepancy may arise from experimental conditions (e.g., copper concentration, redox environment).

- Chelator Synergy : DDC enhances Cu-BLM cytotoxicity by modulating copper bioavailability and ROS levels, suggesting therapeutic combinations .

- Structural Flexibility : Cu(I)-BLM’s dynamic geometry contrasts with Fe(II)-BLM’s rigid structure, impacting DNA interaction kinetics .

Q & A

Basic Research Questions

Q. How can copper-bleomycin complexes be quantified in biological and pharmaceutical samples?

- Methodological Answer : Analytical quantification requires distinct approaches depending on the sample type:

- Pharmaceutical samples : Use reversed-phase HPLC-UV with minimal pretreatment (e.g., dilution in water/methanol). Validate precision via intraday/interday reproducibility tests .

- Biological samples : Perform phospholipid removal (e.g., hybrid SPE) and protein precipitation. Quantify copper-bleomycin A2/B2 complexes using HILIC-MS/MS with MRM transitions (e.g., m/z 1,415 → 359 for BLM-A2-Cu). Include internal standards (e.g., deuterated analogs) to address matrix effects .

- Critical parameters: Lower limit of quantification (LLOQ) validation, stability testing under varying pH/temperatures, and measurement uncertainty estimation.

Q. What experimental models are optimal for studying copper-bleomycin-induced DNA damage?

- Methodological Answer :

- In vitro : Use haploid yeast strains (e.g., Saccharomyces cerevisiae) exposed to 1–5 µg/mL bleomycin to study non-homologous end joining (NHEJ) efficiency. Monitor cell density at 2.5 × 10⁶ cells/mL for reproducible DNA damage induction .

- Mammalian cells : Employ MLE-12 alveolar epithelial cells treated with chronic low-dose bleomycin (e.g., 10 µg/mL, pulsed exposure over 7 days) to mimic fibrotic responses. Validate senescence markers (e.g., p16, β-galactosidase) .

Q. Why is copper essential for bleomycin’s cytotoxic activity?

- Methodological Answer : Copper serves as a cofactor for bleomycin’s redox activity. In its apo form (without copper), bleomycin cannot generate reactive oxygen species (ROS) to cleave DNA. Experimental validation involves:

- Metal chelation assays : Compare DNA cleavage efficiency of copper-bound vs. copper-depleted bleomycin using plasmid relaxation assays .

- Spectroscopic analysis : Confirm copper binding via UV-Vis spectroscopy (e.g., absorbance at 300–400 nm for Cu²⁺-bleomycin complexes) .

Advanced Research Questions

Q. How does bleomycin’s DNA cleavage specificity vary between G-C-rich and other regions?

- Methodological Answer :

- DNA footprinting : Use bleomycin A5 (structurally analogous to A2/B2) with ³²P-end-labeled DNA. Resolve cleavage patterns via PAGE and autoradiography. Bleomycin preferentially binds G-C sites due to hydrogen bonding with the bleomycin disaccharide moiety .

- Molecular dynamics simulations : Model bleomycin-DNA interactions to identify binding energy hotspots. Validate with mutagenesis studies (e.g., G→A substitutions) .

Q. What experimental designs address contradictions in bleomycin’s dose-dependent effects across studies?

- Methodological Answer :

- Linear regression analysis : For dose-response curves (e.g., chromosomal breaks vs. bleomycin concentration in K-1735 cells), use ANOVA to identify thresholds of statistical significance (e.g., p < 0.05 at ≥10 µg/mL) .

- Chronic vs. acute exposure models : Compare transcriptomic profiles (e.g., RNA-seq of MLE-12 cells) after pulsed low-dose (10 µg/mL, 24-hour intervals) vs. single high-dose treatments to reconcile fibrotic vs. apoptotic outcomes .

Q. How can bleomycin hydrolase (BLH) activity confound therapeutic efficacy studies?

- Methodological Answer :

- BLH inhibition assays : Treat tumor cells (e.g., HeLa) with bleomycin ± BLH inhibitors (e.g., cysteine protease inhibitors). Quantify residual bleomycin via LC-MS/MS and correlate with cytotoxicity (e.g., IC₅₀ shifts) .

- Epigenetic modulation : Use CRISPR/dCas9 to upregulate BLH promoters. Assess DNA damage via γH2AX immunofluorescence and comet assays .

Q. What quality control measures ensure reproducibility in copper-bleomycin experiments?

- Methodological Answer :

- Reference standards : Use bleomycin A2/B2 copper complexes (≥98% purity) with validated COAs. Cross-check via NMR (e.g., ¹H/¹³C shifts for glycone/aglycone regions) .

- Interlaboratory validation : Share protocols for DNA damage assays (e.g., plasmid nicking) across labs. Report interlab CV% for critical parameters (e.g., ROS generation rates) .

Data Management & Reporting

Q. How should researchers address traceability challenges in copper-bleomycin studies lacking certified reference materials?

- Methodological Answer :

- In-house calibration : Synthesize and characterize copper-bleomycin complexes via HRMS and elemental analysis. Establish a secondary reference standard bank with stability data (-80°C storage) .

- Cross-validation : Compare results with orthogonal methods (e.g., ICP-MS for copper quantification vs. HPLC-UV for bleomycin) .

Q. What statistical approaches resolve variability in bleomycin-induced chromosomal instability data?

- Methodological Answer :

- Repeated-measures ANOVA : Analyze break-per-cell counts across bleomycin concentrations (e.g., 0–50 µg/mL) in K-1735 cells. Use Tukey’s post hoc test to identify dose-dependent trends .

- Machine learning : Apply clustering algorithms (e.g., PCA) to transcriptomic datasets from chronic exposure models to isolate fibrosis-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.